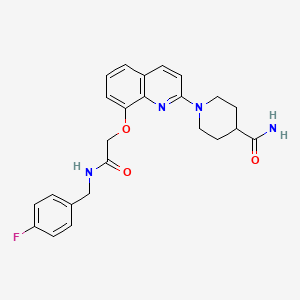

1-(8-(2-((4-Fluorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

This compound features a quinoline core substituted with a 2-((4-fluorobenzyl)amino)-2-oxoethoxy group at the 8-position and a piperidine-4-carboxamide moiety at the 2-position. The piperidine-4-carboxamide moiety contributes to conformational flexibility and hydrogen-bonding capacity, making it a candidate for interactions with enzymes or receptors.

Properties

IUPAC Name |

1-[8-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c25-19-7-4-16(5-8-19)14-27-22(30)15-32-20-3-1-2-17-6-9-21(28-23(17)20)29-12-10-18(11-13-29)24(26)31/h1-9,18H,10-15H2,(H2,26,31)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWQADAQBOFIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications in Key Regions

Aromatic Substitutions

- 1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide () The 4-fluorobenzyl group is replaced with a 2,4-dimethylphenyl moiety. No activity data are provided, but such substitutions often alter pharmacokinetics .

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () Retains the 4-fluorobenzyl group but introduces a naphthalene-substituted ethyl chain on the piperidine. Impact: Enhanced lipophilicity from the naphthalene group may improve membrane permeability but could reduce solubility.

Heterocyclic Core Modifications

- N-[4-({[2-azetidin-1-yl-6-(trifluoromethyl)quinazolin-4-yl]amino}methyl)phenyl]-1-(4-fluorobenzyl)piperidine-4-carboxamide () Replaces the quinoline core with a quinazoline scaffold. The trifluoromethyl group adds electron-withdrawing and hydrophobic effects, which may enhance binding affinity .

- 1-{2-[5-(2-Methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine () Substitutes the carboxamide with an amine and introduces a benzimidazole-methoxyethoxy group. Impact: The amine group reduces hydrogen-bonding capacity, while the methoxyethoxy chain increases solubility. Safety data indicate 100% purity, but biological activity remains unspecified .

Piperidine/Carboxamide Alterations

- 1-[4-{2-(2-fluoroanilino)-2-oxoethoxy}phenyl]-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () Replaces piperidine with pyrrolidine and substitutes the quinoline core with a phenyl group. The 4-methoxybenzyl group may improve solubility but reduce blood-brain barrier penetration .

- HE67: N-[(2-fluorophenyl)methyl]-1-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]piperidine-4-carboxamide () Incorporates a pyrrolopyridine moiety linked to piperidine via an ethyl chain. Impact: The bicyclic pyrrolopyridine system enables π-π stacking with aromatic residues in target proteins.

Pharmacological and Physicochemical Properties

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(8-(2-((4-Fluorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, and what critical reaction conditions must be controlled to ensure high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Quinoline Core Functionalization : Introduction of the 8-hydroxyquinoline intermediate via nucleophilic substitution or coupling reactions.

- Piperidine-Carboxamide Integration : Amide bond formation between the piperidine-4-carboxamide and quinoline moiety under coupling agents like EDCI/HOBt .

- Fluorobenzylamino-Oxoethoxy Linkage : Reaction of 4-fluorobenzylamine with a carbonyl-activated ethoxy intermediate (e.g., using chloroacetyl chloride) .

Q. Critical Conditions :

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for coupling steps .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to isolate the final product .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, J = 8.6 Hz for F-coupled splitting) and piperidine-carboxamide signals (δ ~3.0–3.5 ppm for piperidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₈H₂₈FN₄O₃: 487.2094) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies (e.g., varying IC₅₀ values in kinase assays)?

Methodological Answer:

- Assay Standardization : Compare experimental conditions (e.g., ATP concentrations, incubation times) across studies. For example, kinase inhibition assays may yield divergent results if ATP levels are not equilibrated .

- Structural Variants Analysis : Investigate whether impurities (e.g., unreacted intermediates) or stereochemical differences (e.g., cis/trans amide conformers) influence activity .

- Computational Modeling : Perform molecular docking to assess binding mode consistency across reported targets (e.g., EGFR vs. PI3K kinases) .

Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) while maintaining its biological efficacy?

Methodological Answer:

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or ethoxy moiety to enhance solubility .

- Metabolic Stability Screening : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., piperidine N-dealkylation). Fluorine substitution on the benzyl group may reduce oxidative metabolism .

- Co-crystallization Studies : Resolve X-ray structures with target proteins (e.g., kinases) to guide rational modifications improving binding affinity without increasing logP .

Q. How does the 4-fluorobenzyl group influence the compound’s electronic properties and target binding, and what experimental approaches validate these effects?

Methodological Answer:

- Electronic Effects : The fluorine atom’s electronegativity increases the benzyl group’s electron-withdrawing nature, polarizing the adjacent amide bond and enhancing hydrogen-bonding with target proteins (e.g., kinase ATP pockets) .

- Validation Methods :

- Structure-Activity Relationship (SAR) : Compare activity of fluorobenzyl vs. non-fluorinated analogs (e.g., chloro- or methyl-substituted derivatives) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to correlate fluorine’s impact on ΔG and ΔH .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., ethoxy linker hydrolysis) .

- Long-Term Stability : Store the compound at 4°C (dry) vs. −20°C (solution in DMSO) and assess purity monthly .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action when preliminary data suggests off-target effects?

Methodological Answer:

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 Knockout Screens : Validate target relevance by assessing resistance in cells lacking putative targets (e.g., kinase knockout models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.